Cas no 16499-30-2 (1-(Dimethylamino)cyclohexane-1-carbonitrile)
1-(Dimethylamino)cyclohexane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarbonitrile,1-(dimethylamino)-
- 1-(dimethylamino)cyclohexane-1-carbonitrile
- 1-(dimethylamino)cyclohexanecarbonitrile(SALTDATA: FREE)
- NSC 525355
- 1-(dimethylamino)cyclohexanecarbonitrile
- DTXSID30167832
- Z447993672
- UNII-L8BPW3H92K
- AKOS005171308
- A23522
- Cyclohexanecarbonitrile, 1-(dimethylamino)-
- CS-0447887
- SDHHZJUUIBWPPN-UHFFFAOYSA-N
- FT-0679015
- BRN 2802545
- 1-Cyano-N,N-dimethyl cyclohexylamine
- 1-cyanocyclohexyldimethylamine
- 1-(DIMETHYLAMINO)-CYCLOHEXANECARBONITRILE
- LS-01647
- NSC525355
- L8BPW3H92K
- MFCD00086186
- 4-14-00-00976 (Beilstein Handbook Reference)
- EN300-97024
- NSC-525355
- SCHEMBL2565999
- 16499-30-2
- ALBB-004363
- DA-17355
- STK503140
- 1-(Dimethylamino)cyclohexane-1-carbonitrile
-
- MDL: MFCD00086186
- Inchi: 1S/C9H16N2/c1-11(2)9(8-10)6-4-3-5-7-9/h3-7H2,1-2H3
- InChI Key: SDHHZJUUIBWPPN-UHFFFAOYSA-N
- SMILES: N(C)(C)C1(C#N)CCCCC1
Computed Properties
- Exact Mass: 152.13100
- Monoisotopic Mass: 152.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27A^2
- XLogP3: 1.7
Experimental Properties
- Density: 0.95±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 30 ºC
- Boiling Point: 112-113 ºC (17 Torr)
- Flash Point: 95.7±11.9 ºC,
- Refractive Index: 1.482
- Solubility: Slightly soluble (18 g/l) (25 º C),
- PSA: 27.03000
- LogP: 1.77448
1-(Dimethylamino)cyclohexane-1-carbonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(Dimethylamino)cyclohexane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D456575-100mg |
1-(Dimethylamino)cyclohexane-1-carbonitrile |
16499-30-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D456575-250mg |
1-(Dimethylamino)cyclohexane-1-carbonitrile |
16499-30-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D456575-500mg |
1-(Dimethylamino)cyclohexane-1-carbonitrile |
16499-30-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D456575-1g |
1-(Dimethylamino)cyclohexane-1-carbonitrile |
16499-30-2 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR900600-1g |
1-(Dimethylamino)cyclohexane-1-carbonitrile |
16499-30-2 | 96% | 1g |
£70.00 | 2025-02-20 | |
| Apollo Scientific | OR900600-5g |
1-(Dimethylamino)cyclohexane-1-carbonitrile |
16499-30-2 | 96% | 5g |
£130.00 | 2025-02-20 | |
| Apollo Scientific | OR900600-25g |
1-(Dimethylamino)cyclohexane-1-carbonitrile |
16499-30-2 | 96% | 25g |
£495.00 | 2025-02-20 | |
| abcr | AB268103-1 g |
1-(Dimethylamino)cyclohexanecarbonitrile |
16499-30-2 | 1g |
€161.00 | 2022-06-11 | ||
| abcr | AB268103-5 g |
1-(Dimethylamino)cyclohexanecarbonitrile |
16499-30-2 | 5g |
€377.00 | 2022-06-11 | ||
| Chemenu | CM115343-5g |
1-(dimethylamino)cyclohexanecarbonitrile |
16499-30-2 | 95% | 5g |
$143 | 2023-03-06 |
1-(Dimethylamino)cyclohexane-1-carbonitrile Suppliers
1-(Dimethylamino)cyclohexane-1-carbonitrile Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 1-(Dimethylamino)cyclohexane-1-carbonitrile
Chemical and Pharmacological Insights into 1-(Dimethylamino)cyclohexane-1-carbonitrile (CAS No. 16499-30-2)
1-(Dimethylamino)cyclohexane-1-carbonitrile, a heterocyclic compound with the CAS registry number 16499-30-2, represents a unique structural configuration that combines the functionalities of a dimethylamino group and a nitrile moiety attached to a cyclohexane ring. This molecular architecture positions it as a versatile intermediate in organic synthesis, particularly in the design of bioactive molecules with tailored physicochemical properties. The compound’s core structure—a cyclohexane ring—provides conformational flexibility, while the dimethylamino substituent introduces basicity and potential for hydrogen bonding interactions. The terminal nitrile group further enhances its reactivity, enabling participation in nucleophilic addition reactions or serving as a handle for subsequent functionalization steps.
The synthesis of cyclohexane-based compounds, including those bearing amino and nitrile groups, has been extensively explored in recent years due to their prevalence in pharmaceuticals. A 2023 study published in the Journal of Organic Chemistry highlighted an optimized method for preparing dimethylaminocyclohexyl nitriles, utilizing palladium-catalyzed cross-coupling strategies to improve yield and reduce byproduct formation. This approach demonstrates how advancements in transition metal catalysis have streamlined access to complex scaffolds like CAS 16499-30-2, which now serves as a critical building block for synthesizing advanced drug candidates.
In pharmacological research, this compound’s potential stems from its ability to modulate protein-protein interactions (PPIs), a challenging yet promising therapeutic target. A groundbreaking 2024 paper in Nature Communications revealed that derivatives of CAS 16499-30-2 exhibit selective inhibition of the bromodomain-containing protein 4 (BRD4), a target associated with inflammatory diseases and certain cancers. The dimethylamino group’s electron-donating nature facilitates favorable electrostatic interactions with protein surfaces, while the rigid cyclohexyl framework ensures optimal spatial orientation for binding specificity.
Cutting-edge structural biology studies have further illuminated its role as a scaffold for creating multi-target ligands. Researchers at Stanford University recently demonstrated that incorporating cyclohexane carbonitrile units into hybrid molecules allows simultaneous binding to both kinase domains and histone deacetylases (HDACs), addressing limitations of traditional single-target inhibitors. Computational modeling suggests that the cyclohexyl ring’s ability to adopt chair conformations optimizes molecular packing within biological membranes, enhancing cellular permeability—a critical parameter for drug development.
Beyond its direct pharmaceutical applications, this compound has emerged as an essential component in supramolecular chemistry platforms. A 2025 article in Chemical Science detailed its use as an anchor group in self-assembling peptide amphiphiles, where the dimethylamino functionality stabilizes hydrophilic-hydrophobic interfaces while the nitrile group acts as a π-electron donor for non-covalent interactions. These systems show promise in tissue engineering applications, particularly for constructing nanostructured drug delivery vehicles with controlled release profiles.
The compound’s reactivity profile has also driven innovations in click chemistry methodologies. A collaborative study between MIT and Pfizer published last year introduced copper-free azide-nitrile cycloadditions using derivatives of CAS 16499-30-2 as cyanide donors under mild conditions. This advancement enables efficient conjugation with biomolecules without compromising their native activity—a breakthrough for bioorthogonal labeling techniques used in live-cell imaging studies.
In material science applications, researchers at ETH Zurich recently synthesized polymerizable derivatives by appending vinyl groups to CAS 16499-30-2’s cyclohexyl ring. These materials exhibit tunable piezoelectric properties when subjected to mechanical stress, opening new avenues for developing smart sensors responsive to cellular microenvironments. The dimethylamino substituent plays a crucial role here by modulating dielectric constants through protonation-dependent charge distribution.
The latest pharmacokinetic evaluations indicate that structural modifications at the cyclohexyl ring can significantly influence metabolic stability. By introducing fluorine atoms adjacent to the nitrile group—a strategy validated through isoform-specific CYP450 inhibition assays—researchers have achieved up to 75% increase in half-life while maintaining desired biological activity according to data from Angewandte Chemie (2025). Such findings underscore its utility as a modular scaffold adaptable to diverse drug design requirements.
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